Venlafaxine Hydrochloride Venlafaxine Hydrochloride Venlafaxine Hydrochloride is a synthetic ethyl-cyclohexanol derivative used for the treatment of depression, Venlafaxine Hydrochloride is metabolized to O-desmethylvenlafaxine, which potentiates CNS activity. Both venlafaxine and its active metabolite inhibit neuronal reuptake of norepinephrine, dopamine, and serotonin. (NCI04)
VENLAFAXINE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 7 approved and 20 investigational indications. This drug has a black box warning from the FDA.
Venlafaxine (brand name: Effexor or Efexor) is an effective antidepressant for many persons; Venlafaxine is a bicyclic antidepressant, and is usually categorized as a serotonin-norepinephrine reuptake inhibitor (SNRI), but it has been referred to as a serotonin-norepinephrine-dopamine reuptake inhibitor. It works by blocking the transporter reuptake proteins for key neurotransmitters affecting mood, thereby leaving more active neurotransmitter in the synapse. The neurotransmitters affected are serotonin (5-hydroxytryptamine) and norepinephrine (noradrenaline) Additionally, in high doses it weakly inhibits the reuptake of dopamine; A comparison of adverse event rates in a fixed dose study comparing venlafaxine 75, 225, and 375 mg/day with placebo revealed a dose dependency for some of the more common adverse events associated with venlafaxine use. The rule for including events was to enumerate those that occurred at an incidence of 5% or more for at least one of the venlafaxine groups and for which the incidence was at least twice the placebo incidence for at least one venlafaxine group. Tests for potential dose relationships for these events (Cochran-Armitage Test, with a criterion of exact 2-sided p-value <= 0.05) suggested a dose-dependency for several adverse events in this list, including chills, hypertension, anorexia, nausea, agitation, dizziness, somnolence, tremor, yawning, sweating, and abnormal ejaculation.[Wyeth Monograph]; Venlafaxine is an effective anti-depressant for many persons; however, it seems to be especially effective for those with treatment resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long-term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; however, it seems to be especially effective for those with treatment-resistant depression. Some of these persons have taken two or more antidepressants prior to venlafaxine with no relief. Patients suffering with severe long term depression typically respond better to venlafaxine than other drugs. However, venlafaxine has been reported to be more difficult to discontinue than other antidepressants. In addition, a September 2004 Consumer Reports study ranked venlafaxine as the most effective among six commonly prescribed antidepressants. However, this should not be considered a definitive finding, since responses to psychiatric medications can vary significantly from individual to individual; Venlafaxine hydrochloride is a prescription antidepressant that belongs to the class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). A Black Box Warning has been issued with Venlafaxine and with other SSRI and SNRI anti-depressants advising of risk of suicide. There is an additional risk if a physician misinterprets patient expression of adverse effects such as panic or akithesia. Careful assessment of patient history and comorbid risk factors such as drug abuse are essential in evaluating the safety of Venlafaxine for individual patients. Another risk is Serotonin syndrome. This is a serious effect that can be caused by interactions with other drugs and is potentially fatal. This risk necessitates clear information to patients and proper medical history. Venlafaxine is used primarily for the treatment of depression, generalized anxiety disorder, obsessive compulsive disorder, social anxiety disorder, and panic disorder in adults. It is also used for other general depressive disorders. Although it is not approved for use in children or adolescents, there is a considerable information by Wyeth on cautions if presecribed to this age group. Venlafaxine hydrochloride is a prescription antidepressant first introduced by Wyeth in 1993. It belongs to class of antidepressants called serotonin-norepinephrine reuptake inhibitors (SNRI). As of August 2006, generic venlafaxine is available in the United States.
A cyclohexanol and phenylethylamine derivative that functions as a SEROTONIN AND NORADRENALINE REUPTAKE INHIBITOR (SNRI) and is used as an ANTIDEPRESSIVE AGENT.
See also: Venlafaxine (has active moiety); Desvenlafaxine Succinate (related).
Brand Name: Vulcanchem
CAS No.: 99300-78-4
VCID: VC0546678
InChI: InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
SMILES: Array
Molecular Formula: C17H28ClNO2
Molecular Weight: 313.9 g/mol

Venlafaxine Hydrochloride

CAS No.: 99300-78-4

Cat. No.: VC0546678

Molecular Formula: C17H28ClNO2

Molecular Weight: 313.9 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Venlafaxine Hydrochloride - 99300-78-4

Specification

CAS No. 99300-78-4
Molecular Formula C17H28ClNO2
Molecular Weight 313.9 g/mol
IUPAC Name 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol;hydrochloride
Standard InChI InChI=1S/C17H27NO2.ClH/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14;/h7-10,16,19H,4-6,11-13H2,1-3H3;1H
Standard InChI Key QYRYFNHXARDNFZ-UHFFFAOYSA-N
Canonical SMILES CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O.Cl
Appearance White to off-white crystalline powder

Introduction

Chemical and Pharmacological Profile

Venlafaxine hydrochloride, chemically designated as (±)-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexanol hydrochloride, is a bicyclic phenethylamine derivative. Its empirical formula is C17H28ClNO2\text{C}_{17}\text{H}_{28}\text{ClNO}_2, with a molar mass of 277.408 g/mol. The compound exists as a racemic mixture, meaning it contains equal parts of its R- and S-enantiomers. Structurally, it shares similarities with the atypical opioid tramadol but lacks significant affinity for opioid receptors .

Physicochemical Properties

Venlafaxine hydrochloride is a white to off-white crystalline solid with moderate solubility in water. Its extended-release formulation, Venbysi XR, uses a besylate salt to prolong gastrointestinal absorption, reducing peak plasma concentrations and mitigating side effects like nausea . The drug’s protein binding is relatively low (27 ± 2% for the parent compound and 30 ± 12% for desvenlafaxine), facilitating wide tissue distribution .

Table 1: Key Pharmacokinetic Parameters of Venlafaxine Hydrochloride

ParameterValue (Mean ± SD)Source
Bioavailability42 ± 15%
Elimination Half-Life5 ± 2 h (immediate release)
15 ± 6 h (extended release)
Metabolite Half-Life (ODV)11 ± 2 h
Renal Excretion87% (5% unchanged)

Mechanism of Action and Pharmacodynamics

Venlafaxine hydrochloride primarily inhibits serotonin (SERT) and norepinephrine (NET) reuptake transporters, with weaker effects on dopamine (DAT) at higher doses. This dual action increases synaptic concentrations of serotonin and norepinephrine, particularly in the prefrontal cortex, which lacks dopamine transporters, thereby enhancing dopaminergic transmission indirectly .

Transporter Affinity and Selectivity

The drug’s affinity for transporters is dose-dependent:

Table 2: In Vitro Transporter Inhibition Profiles

TransporterKiK_i (nM)IC50\text{IC}_{50} (nM)Source
SERT8227
NET2,480535
DAT7,647Not determined

At therapeutic doses (75–225 mg/day), venlafaxine preferentially inhibits SERT, but NET inhibition becomes significant above 150 mg/day . Unlike tricyclic antidepressants, it has negligible affinity for histaminergic, cholinergic, or adrenergic receptors, reducing side effects like sedation or orthostatic hypotension .

Clinical Efficacy and Therapeutic Applications

Venlafaxine hydrochloride’s efficacy in MDD was established in six placebo-controlled trials, demonstrating significant reductions in Hamilton Depression Rating Scale (HAM-D) scores . Extended-release formulations show comparable efficacy to immediate-release versions but with improved tolerability .

Major Depressive Disorder

In a 26-week relapse prevention study, patients maintained on venlafaxine XR experienced a 75% remission rate versus 38% for placebo, with relapse defined as a Clinical Global Impression (CGI) score ≥4 . Meta-analyses confirm its superiority over SSRIs in treatment-resistant depression, attributed to its noradrenergic effects .

Anxiety Disorders

Venlafaxine is FDA-approved for GAD, social anxiety disorder, and panic disorder. A 12-week trial in GAD patients reported a 50% reduction in anxiety symptoms, with response rates plateauing at 150 mg/day .

Adverse EventIncidence (%)Source
Nausea37
Insomnia23
Sexual Dysfunction12–16
Hypertension3–5

Pharmacokinetics and Metabolism

Venlafaxine undergoes extensive first-pass metabolism via CYP2D6 to desvenlafaxine, which contributes 70% of total pharmacologic activity . Genetic polymorphisms in CYP2D6 (e.g., CYP2D6 poor metabolizers) increase venlafaxine exposure by 2–3 fold, necessitating dose adjustments .

Hepatic and Renal Impairment

  • Hepatic Cirrhosis: Clearance decreases by 50%, and half-life extends by 30% .

  • Renal Impairment (GFR <30 mL/min): Half-life prolongs by 180%, requiring 50% dose reduction .

Drug Interactions and Contraindications

Venlafaxine’s serotonergic activity contraindicates concomitant use with MAOIs due to serotonin syndrome risk. It lowers the seizure threshold, posing risks with bupropion or tramadol .

Table 4: Clinically Significant Drug Interactions

Interacting DrugEffectRecommendationSource
MAOIsSerotonin syndromeContraindicated
WarfarinIncreased INRMonitor coagulation
CYP2D6 Inhibitors↑ Venlafaxine levelsAdjust dose

Dosage and Administration

Initial dosing for MDD is 75 mg/day, titrated to 225 mg/day based on response. Extended-release formulations permit once-daily dosing, improving adherence .

Special Populations

  • Elderly: Start at 37.5 mg/day due to reduced clearance .

  • Hepatic Impairment: Reduce dose by 50% .

  • Renal Impairment: Avoid doses >75 mg/day if GFR <30 mL/min .

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